N-[2-(1H-indol-3-yl)ethyl]-6-methoxypyrimidine-4-carboxamide

Chemical Biology Medicinal Chemistry Compound Library Procurement

Standard indole-pyrimidine compounds often lack structural novelty, limiting screening diversity. This compound provides a verified 6-methoxy-4-carboxamide-ethyl-indole architecture not widely available in commercial libraries. - **Key applications**: Reference standard for LC-MS/NMR method development; query for pharmacophore modeling (XLogP3 2.4, TPSA 79.9 Ų). - **Supply**: Research-grade, purity independently verifiable. No published bioactivity data-ideal for target-agnostic discovery.

Molecular Formula C16H16N4O2
Molecular Weight 296.33
CAS No. 2034633-73-1
Cat. No. B2971129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-3-yl)ethyl]-6-methoxypyrimidine-4-carboxamide
CAS2034633-73-1
Molecular FormulaC16H16N4O2
Molecular Weight296.33
Structural Identifiers
SMILESCOC1=NC=NC(=C1)C(=O)NCCC2=CNC3=CC=CC=C32
InChIInChI=1S/C16H16N4O2/c1-22-15-8-14(19-10-20-15)16(21)17-7-6-11-9-18-13-5-3-2-4-12(11)13/h2-5,8-10,18H,6-7H2,1H3,(H,17,21)
InChIKeyROBJMIJBLCWQEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identification Guide for N-[2-(1H-indol-3-yl)ethyl]-6-methoxypyrimidine-4-carboxamide


N-[2-(1H-indol-3-yl)ethyl]-6-methoxypyrimidine-4-carboxamide is a synthetic small molecule comprising an indole moiety linked via an ethyl spacer to a 6-methoxypyrimidine-4-carboxamide group [1]. The molecular formula is C16H16N4O2 and the molecular weight is 296.32 g/mol . Computed physicochemical properties include a topological polar surface area of 79.9 Ų and a calculated logP (XLogP3) of 2.4 [1]. The compound is listed in PubChem (CID 91628534) and is primarily offered by chemical vendors as a research-grade reagent [1].

Structurally unique indole-pyrimidine scaffold for screening library expansion
No target engagement or potency data reported
Research-grade reagent; verify purity and identity before use

Risks of Unverified Substitution


No published comparative biological or pharmacological data for this specific compound were identified in primary research papers, patents, or authoritative databases [1]. Compounds containing an indole-ethyl-pyrimidine scaffold can exhibit divergent target binding, selectivity, and pharmacokinetic profiles based on subtle structural modifications, and no evidence is available to support functional interchangeability of this exact compound with any analog [1]. In the absence of documented selectivity fingerprints, ADME profiles, or target engagement data, substitution based solely on structural similarity introduces undefined experimental risk [1].

Structural similarity ≠ functional interchangeability

No comparative data exist; indole-ethyl-pyrimidine analogs may diverge in target binding and selectivity.

Uncharacterized selectivity and ADME

Absence of documented selectivity fingerprints or pharmacokinetic profiles introduces undefined experimental risk.

Class-level inference insufficient

Scaffold-based substitution without target engagement data cannot support functional equivalence.

Quantitative Differentiation Evidence


Computed Physicochemical Properties vs. Scaffold Class

The computed logP (XLogP3) of 2.4 and topological polar surface area (TPSA) of 79.9 Ų for this compound [1] place it within a drug-like property space typical of orally available small molecules. However, no assay data for this specific compound are available to compare with isotopological analogs (e.g., N-(4-butylphenyl)-6-methoxypyrimidine-4-carboxamide) or indole-pyrimidine derivatives such as pazopanib bioisosteres [2]. The measured effect of the 6-methoxy substitution and the indole-ethyl linker on target binding remains uncharacterized relative to these comparators [3].

Physicochemical profile
Data to verify
XLogP3 2.4, TPSA 79.9 Ų
Drug-like space; no target-specific data to guide procurement
Computed values only; no experimental validation
Chemical Biology Medicinal Chemistry Compound Library Procurement

Biological Activity Gap vs. Characterized Bioisosteres

Indole-pyrimidine hybrids such as MKP101 and its derivatives exhibit EGFR inhibition with IC50 values of 43 nM and concurrent angiokinase inhibition [1]. This target compound shares the indole-pyrimidine scaffold connectivity but carries a 6-methoxy substituent and a carboxamide linker at pyrimidine C4, which are distinct from the N-methylpyrimidine-2-amine or 2-aminopyrimidine linkers present in the characterized analogs [1][2]. No enzymatic or cellular inhibition data are available for this compound against EGFR, VEGFR2, or any other kinase, and the impact of the methoxy and carboxamide functionalities on potency cannot be inferred from class-level structure-activity relationships [2].

Kinase inhibition (EGFR)
Class-level inference
Target: No data
MKP101 analog: IC50 43 nM
Cannot support kinase inhibitor procurement; use characterized analogs
Recombinant EGFR assay data from literature
Kinase Inhibition EGFR Targeting Anticancer Agent Procurement

Verified Application Scenarios


Chemical Probe or Fragment Library Expansion

The compound may serve as a structurally unique entry in indole-pyrimidine screening libraries for target-agnostic phenotypic or fragment-based drug discovery campaigns, provided the 6-methoxy-4-carboxamide substructure and the ethyl-linked indole are not represented in existing compound collections [1]. No target engagement data are available to pre-validate its utility.

Synthetic or Analytical Reference Standard

Given the availability of basic molecular descriptors (formula C16H16N4O2, MW 296.32, canonical SMILES), the compound can be used as a reference standard for HPLC, LC-MS, or NMR method development during synthetic chemistry campaigns involving the 6-methoxypyrimidine-4-carboxamide scaffold [1]. Purity specifications from the selected vendor must be independently verified.

Computational Modeling or Structure-Based Design

The compound can be used as a query structure for virtual screening or pharmacophore modeling based on its computed properties (XLogP3: 2.4, TPSA: 79.9 Ų, 2 HBD, 4 HBA) [1]. All predictions require subsequent experimental validation, as no co-crystal structures or binding affinity data with any protein target have been reported for this molecule [1].

Application
Selection Property
Validation Focus
Fragment library expansion
Structural novelty
Scaffold uniqueness verification
Analytical reference standard
Molecular identity
Purity & identity verification
Computational modeling
Computed descriptors
Experimental validation required
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